molecular formula C22H18F3N5O3S B2937069 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1223929-10-9

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2937069
CAS No.: 1223929-10-9
M. Wt: 489.47
InChI Key: BIBJDGUAIYOASO-UHFFFAOYSA-N
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Description

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a triazolopyrazine core, an ethoxyphenyl group, and a trifluoromethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications,

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S/c1-2-33-15-9-7-14(8-10-15)29-11-12-30-19(20(29)32)27-28-21(30)34-13-18(31)26-17-6-4-3-5-16(17)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBJDGUAIYOASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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